![molecular formula C22H21N3O6S B2573040 (Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-55-1](/img/structure/B2573040.png)
(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an acetamido group, a benzo[d]thiazol ring, and a dihydrobenzo[b][1,4]dioxine ring . These components are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and X-ray crystallography are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the acetamido group might participate in nucleophilic substitution reactions, while the benzo[d]thiazol ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Biochemical Research
This compound can be used as a biochemical reagent, which can serve as a biological material or organic compound for life science related research .
Ligands for CB Receptors
The compound can be synthesized with extended side chains and evaluated as ligands of CB1 and CB2 receptors. Some derivatives have shown Ki values in the submicromolar range and relatively high selectivity toward CB2 .
Anticonvulsant Activity
Some derivatives of the compound have been evaluated for their anticonvulsant activity. Certain derivatives showed significant effects, with ED50 values of 46.1 and 64.3 mg kg−1, and protective index (PI) of 6.34 and 4.11, respectively .
Neurotoxicity Studies
The compound can also be used in studies to evaluate neurotoxicity. The median toxicity dose (TD50) can be determined for various derivatives of the compound .
Drug Discovery
The compound can serve as a template to develop new CB2 ligands with enhanced potency and selectivity .
Structure-Activity Relationship (SAR) Studies
The compound and its derivatives can be used in SAR studies to interpret and optimize the structure of other CB2-selective ligands .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-3-29-20(27)12-25-16-6-5-15(23-13(2)26)11-19(16)32-22(25)24-21(28)14-4-7-17-18(10-14)31-9-8-30-17/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOAOQDJRCWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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